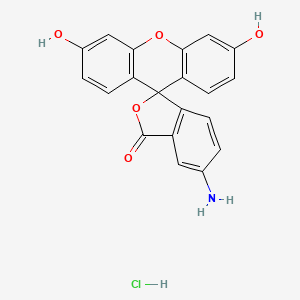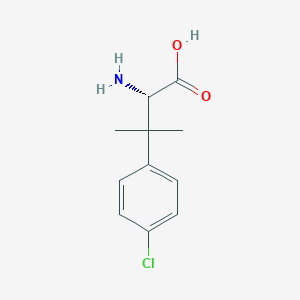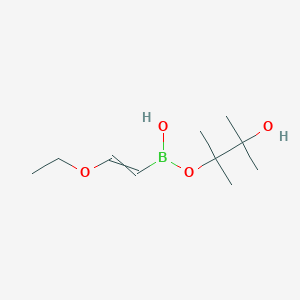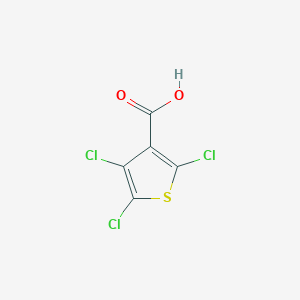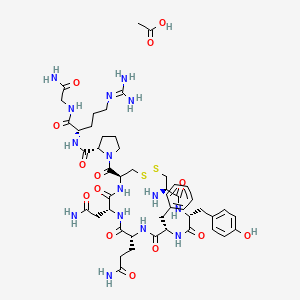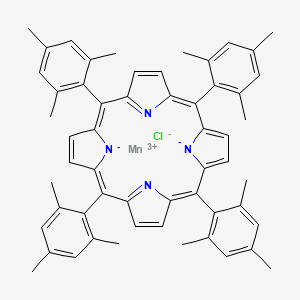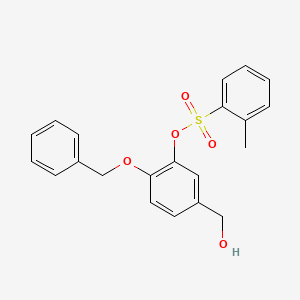
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate is an organic compound that features a benzyloxy group, a hydroxymethyl group, and a methylbenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Sulfonation: The final step involves the sulfonation of the aromatic ring with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The benzyloxy group can be reduced to a phenol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(Benzyloxy)-5-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: Formation of 2-(Hydroxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Features a benzyloxy group, hydroxymethyl group, and sulfonate group.
2-(Ethoxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-(Methoxy)-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and binding interactions compared to its ethoxy and methoxy analogs. This uniqueness can lead to different biological activities and applications in various fields.
Eigenschaften
Molekularformel |
C21H20O5S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-2-phenylmethoxyphenyl] 2-methylbenzenesulfonate |
InChI |
InChI=1S/C21H20O5S/c1-16-7-5-6-10-21(16)27(23,24)26-20-13-18(14-22)11-12-19(20)25-15-17-8-3-2-4-9-17/h2-13,22H,14-15H2,1H3 |
InChI-Schlüssel |
NTWQWAUAOQYLCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=C(C=CC(=C2)CO)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


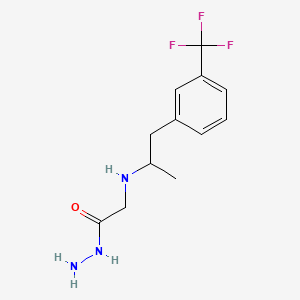
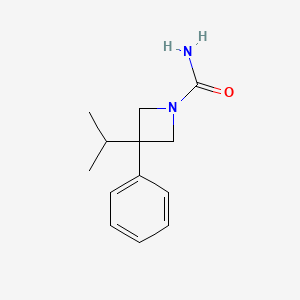
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
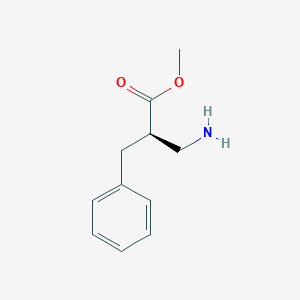
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
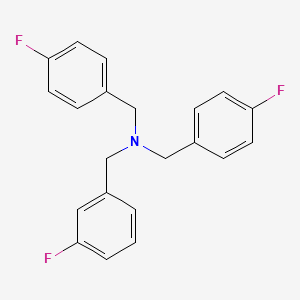
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
